![molecular formula C19H23N5O3 B3013916 7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021092-60-3](/img/structure/B3013916.png)

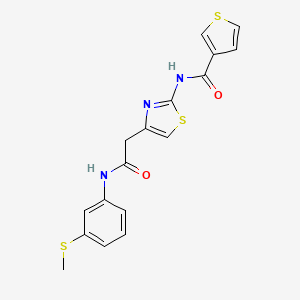

7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

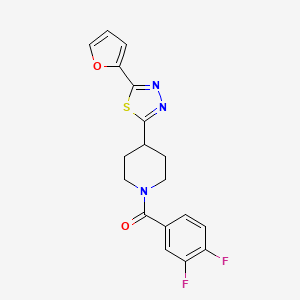

The compound "7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide" appears to be a complex molecule that may have relevance in the field of biochemistry and molecular biology, particularly in the context of DNA interaction and electrochemical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their interactions.

Synthesis Analysis

The synthesis of related compounds involves the tethering of pyridine-based ligands to central pyrrole rings, as seen in the structural analysis of covalent peptide dimers. These dimers, such as bis(pyridine-2-carboxamide-netropsin)(CH_2)_(3-6), are synthesized with various alkyl linkers, including butyl, which is also present in the compound of interest . The synthesis likely involves careful consideration of the linker length to optimize binding affinity and specificity.

Molecular Structure Analysis

The molecular structure of the compound is not directly analyzed in the provided papers. However, the structural analysis of similar peptide dimers shows that they bind in the minor groove of DNA with a specific geometry and contacts . This suggests that the compound of interest, with its pyridine and pyrrolopyrimidine components, might also interact with DNA in a similar fashion, potentially as a groove binder.

Chemical Reactions Analysis

The chemical reactions of related compounds involve interactions with DNA and electrochemical behavior in the presence of aminopyridine derivatives. The first oxidation potential of dimethyl-[1-butyl-2,4-dioxo(1H,3H)pyrimido]tetrathiafulvalene is affected by the concentration of aminopyridine derivatives, indicating the formation of a multihydrogen-bond complex . This suggests that the compound of interest may also form hydrogen-bonded complexes with aminopyridine derivatives, affecting its electrochemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide" are not detailed in the provided papers. However, the binding constant of a similar compound with aminopyridine derivatives is estimated to be around 1000 M^-1, which indicates a strong interaction and suggests that the compound of interest may also exhibit significant binding affinity . The electrochemical behavior, as probed by cyclic voltammetry, could be an important property for further investigation.

Applications De Recherche Scientifique

Autorecycling Oxidation Catalysis

Pyridodipyrimidines, chemically similar to the specified compound, have been synthesized and used as new NAD-type redox catalysts. These compounds have demonstrated the ability to catalyze the oxidation of a variety of alcohols to yield corresponding carbonyl compounds with high turnover numbers under neutral conditions. The presence of lipophilic substituents, particularly longer alkyl groups, remarkably promoted oxidation yields, indicating their potential in catalytic oxidation processes (Yoneda, Yamato, & Ono, 1981).

Anticancer and Anti-inflammatory Agents

Novel pyrazolopyrimidines derivatives, structurally related to the specified compound, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown potential as anticancer agents against specific cancer cell lines, as well as inhibitors of the 5-lipoxygenase enzyme, suggesting their application in the development of new therapeutic agents for cancer and inflammatory diseases (Rahmouni et al., 2016).

Antimicrobial Activity

Research on pyridothienopyrimidines and pyridothienotriazines, which share a similar heterocyclic core with the specified compound, has been conducted to explore their antimicrobial activities. These studies have resulted in the synthesis of compounds with promising in vitro antimicrobial properties, highlighting their potential use in the development of new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Antiviral Activity

Carbamoylpyrrolopyrimidine and pyrazolopyrimidine nucleosides, which are structurally related to the specified compound, have been synthesized and evaluated for their antiviral activities. These studies identified compounds with potent antiviral activity against various viruses, indicating their potential application in antiviral drug development (Goebel et al., 1982).

Orientations Futures

The future research directions for this compound could involve exploring its potential biological activities, given that related compounds have shown a broad range of such activities . Further studies could also focus on its synthesis and the development of novel derivatives with enhanced properties.

Propriétés

IUPAC Name |

7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3/c1-4-5-9-24-15(16(25)21-12-13-7-6-8-20-11-13)10-14-17(24)22(2)19(27)23(3)18(14)26/h6-8,10-11H,4-5,9,12H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYKRYBXIUVKQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2,3-Dihydropyrazolo[5,1-b]oxazol-6-yl}methanamine hydrochloride](/img/structure/B3013833.png)

![2-[[1-(2-Phenylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B3013835.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B3013838.png)

![1-methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B3013840.png)

![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B3013845.png)

![[(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride](/img/structure/B3013846.png)

![Methyl 2-[(1-ethylpyrazol-4-yl)amino]acetate](/img/structure/B3013852.png)